molecular formula C19H21FN2OS B249186 (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone

(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone

Cat. No. B249186
M. Wt: 344.4 g/mol
InChI Key: YYOPYTVYCPQLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone is thought to involve its activity as a serotonin and dopamine receptor antagonist. By blocking these receptors, it is able to modulate the activity of these neurotransmitters, which are known to be involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to exhibit activity as a kappa opioid receptor antagonist, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone are complex and multifaceted. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and kappa opioid receptors, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to exhibit potent analgesic and anti-inflammatory activity, which may be mediated by its activity as a kappa opioid receptor antagonist.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone for lab experiments is its potent activity as a serotonin and dopamine receptor antagonist. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. Additionally, its analgesic and anti-inflammatory activity make it a useful tool for studying pain and inflammation.
One of the main limitations of (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone for lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings, and may limit its usefulness in some applications.

Future Directions

There are several potential future directions for research on (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone. One area of interest is the development of more potent and selective derivatives of this compound, which may exhibit improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify its potential therapeutic applications in various disease states. Finally, the development of new methods for synthesizing and administering this compound may also be of interest for future research.

Synthesis Methods

The synthesis of (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone involves the reaction of 4-fluorobenzaldehyde with 4-(methylsulfanyl)benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and triethylamine to yield the final product.

Scientific Research Applications

(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity as a serotonin and dopamine receptor antagonist, making it a potential candidate for the treatment of various psychiatric disorders such as depression and schizophrenia. Additionally, it has been shown to exhibit potent analgesic and anti-inflammatory activity, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone

Molecular Formula

C19H21FN2OS

Molecular Weight

344.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2OS/c1-24-18-8-2-15(3-9-18)14-21-10-12-22(13-11-21)19(23)16-4-6-17(20)7-5-16/h2-9H,10-14H2,1H3

InChI Key

YYOPYTVYCPQLAZ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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